N-(2,4-dimethoxyphenyl)-2-piperazin-1-ylacetamide dihydrochloride

Lipophilicity Drug-likeness BBB permeability

N-(2,4-Dimethoxyphenyl)-2-piperazin-1-ylacetamide dihydrochloride (CAS 1257854-89-9; free base CAS 946666-19-9) is a synthetic piperazine-acetamide derivative with the molecular formula C₁₄H₂₃Cl₂N₃O₃ and molecular weight 352.26 g/mol. The free base (C₁₄H₂₁N₃O₃, MW 279.33) is catalogued as a screening compound (SC-9240966) in the Hit2Lead/ChemBridge diversity library, with a calculated LogP of 0.40, topological polar surface area (tPSA) of 62.8 Ų, 2 hydrogen bond donors, and 5 hydrogen bond acceptors.

Molecular Formula C14H23Cl2N3O3
Molecular Weight 352.3 g/mol
CAS No. 1257854-89-9
Cat. No. B1396761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,4-dimethoxyphenyl)-2-piperazin-1-ylacetamide dihydrochloride
CAS1257854-89-9
Molecular FormulaC14H23Cl2N3O3
Molecular Weight352.3 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)NC(=O)CN2CCNCC2)OC.Cl.Cl
InChIInChI=1S/C14H21N3O3.2ClH/c1-19-11-3-4-12(13(9-11)20-2)16-14(18)10-17-7-5-15-6-8-17;;/h3-4,9,15H,5-8,10H2,1-2H3,(H,16,18);2*1H
InChIKeyOEMPLEDUHJJVCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2,4-Dimethoxyphenyl)-2-piperazin-1-ylacetamide Dihydrochloride (CAS 1257854-89-9): Physicochemical Profile and Screening Library Provenance


N-(2,4-Dimethoxyphenyl)-2-piperazin-1-ylacetamide dihydrochloride (CAS 1257854-89-9; free base CAS 946666-19-9) is a synthetic piperazine-acetamide derivative with the molecular formula C₁₄H₂₃Cl₂N₃O₃ and molecular weight 352.26 g/mol . The free base (C₁₄H₂₁N₃O₃, MW 279.33) is catalogued as a screening compound (SC-9240966) in the Hit2Lead/ChemBridge diversity library, with a calculated LogP of 0.40, topological polar surface area (tPSA) of 62.8 Ų, 2 hydrogen bond donors, and 5 hydrogen bond acceptors . The dihydrochloride salt form enhances aqueous solubility relative to the free base, making it suitable for in vitro assay preparation without additional formulation steps. The compound features a 2,4-dimethoxy substitution pattern on the phenyl ring—a regioisomeric arrangement that differentiates it from the more extensively characterized 3,4-dimethoxyphenethyl-piperazine series exemplified by SA4503 (cutamesine) [1].

Why N-(2,4-Dimethoxyphenyl)-2-piperazin-1-ylacetamide Dihydrochloride Cannot Be Replaced by In-Class Piperazine Acetamides: Regioisomeric Specificity and Salt-Form Consequences


Piperazine-acetamide derivatives with dimethoxyphenyl substituents are not interchangeable due to the profound impact of methoxy positional isomerism on molecular recognition. The 2,4-dimethoxy arrangement in this compound creates a unique electronic and steric environment at the phenyl ring that differs qualitatively from the 3,4-dimethoxy pattern (as in SA4503, σ1 Ki = 4.63 nM) [1] and the 2,5-dimethoxy or 3,5-dimethoxy regioisomers . Published sigma receptor structure-activity relationship (SAR) studies demonstrate that even single methoxy positional shifts (3-methoxy vs. 4-methoxy on phenethyl-piperazines) alter σ1 receptor affinity by up to 3-fold and σ2 selectivity by up to 3-fold [2]. The 2-methoxy group in the target compound introduces ortho-steric hindrance adjacent to the acetamide linkage, a feature absent in 3,4- and 3,5-substituted analogs. Furthermore, the dihydrochloride salt (CAS 1257854-89-9) cannot be substituted with the free base form (CAS 946666-19-9) in aqueous assay systems without accounting for solubility, counterion effects, and pH-dependent ionization of the piperazine ring—factors that directly influence apparent potency and false-negative rates in screening campaigns.

Quantitative Differentiation Evidence for N-(2,4-Dimethoxyphenyl)-2-piperazin-1-ylacetamide Dihydrochloride Versus Closest Analogs


LogP Differentiation: 2,4-Dimethoxy Free Base Exhibits Lower Lipophilicity Than 2,6-Dimethyl Analog T2288

The free base form of the target compound (CAS 946666-19-9) has a calculated LogP of 0.40, as reported in the Hit2Lead/ChemBridge screening compound database . In contrast, the structurally related N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide (T2288, CAS 5294-61-1), a ranolazine metabolite, has a higher calculated LogP of approximately 1.5–1.8 based on its molecular structure (two methyl groups replacing two methoxy groups on the phenyl ring, reducing hydrogen bond acceptor count and increasing lipophilicity) [1]. The ~1.1–1.4 log unit difference translates to approximately 10–25× lower lipophilicity for the target compound, which directly affects aqueous solubility, plasma protein binding, and blood-brain barrier partitioning in pharmacological assays.

Lipophilicity Drug-likeness BBB permeability

Topological Polar Surface Area (tPSA) Advantage Over Dimethyl Analog T2288 for CNS Multiparameter Optimization

The target compound's free base has a calculated tPSA of 62.8 Ų, as catalogued in the Hit2Lead/ChemBridge database . This value falls within the optimal CNS drug-likeness window (tPSA < 70 Ų is generally associated with favorable brain penetration) [1]. The 2,6-dimethyl analog T2288 has a lower tPSA of approximately 35–40 Ų (lacking the two methoxy oxygen atoms that contribute ~9–10 Ų each), which may increase passive membrane permeability but also elevates the risk of promiscuous off-target binding. The target compound's tPSA of 62.8 Ų positions it near the upper threshold where CNS penetration remains feasible while reduced lipophilicity (LogP 0.40) may confer improved aqueous solubility.

CNS drug-likeness tPSA Blood-brain barrier penetration

Sigma-1 Receptor Pharmacophore Compatibility: 2,4-Dimethoxyphenyl Topology Differentiates from Well-Characterized 3,4-Dimethoxy SA4503 Scaffold

Published sigma-1 receptor SAR data for N-substituted piperazines establish that methoxy positional isomerism on the phenyl ring profoundly affects both σ1 affinity and σ1/σ2 selectivity. Lever et al. (2015) reported SA4503 (3,4-dimethoxyphenethyl-piperazine) with σ1 Ki = 4.63 ± 0.21 nM and σ2 Ki = 63.09 ± 4.33 nM (13.6-fold σ1-selective) [1]. Matsumoto et al. reported that shifting a single methoxy group from the 3-position (YZ-185: σ1 Ki = 1.4 nM, σ2 Ki = 10.2 nM) to the 4-position (YZ-067: σ1 Ki = 1.3 nM, σ2 Ki = 28.6 nM) altered σ2 selectivity from 7.3-fold to 22-fold—a 3-fold change in selectivity from a single methoxy shift [2]. The target compound's 2,4-dimethoxy pattern presents a distinct pharmacophoric topology: the 2-methoxy group introduces ortho steric bulk adjacent to the acetamide linkage, while the 4-methoxy group occupies a position analogous to the 4-substituent in the well-characterized YZ-067 and Nahas-3h (σ1 Ki = 0.76 nM) series. No published σ1 or σ2 binding data exist for the 2,4-dimethoxy regioisomer specifically, representing an unexplored region of sigma receptor chemical space.

Sigma-1 receptor SAR Dimethoxyphenyl positional isomer

Dihydrochloride Salt Form Provides Aqueous Solubility Advantage Over Free Base for In Vitro Assay Compatibility

The target compound is supplied as the dihydrochloride salt (CAS 1257854-89-9, MW 352.26), which contains two equivalents of HCl per molecule of free base (CAS 946666-19-9, MW 279.33)—representing a 26.1% mass increase attributable to the salt counterion . The piperazine ring contains two basic nitrogen atoms (predicted pKa₁ ≈ 8–9 for the secondary amine; pKa₂ ≈ 3–4 for the protonated tertiary amide-adjacent nitrogen), both of which are protonated in the dihydrochloride form. This double protonation enhances aqueous solubility by an estimated 10- to 100-fold relative to the neutral free base, based on general salt-form solubility enhancement principles [1]. Researchers procuring the free base (CAS 946666-19-9) for aqueous assays must perform pH adjustment and counterion addition, introducing preparation variability that the pre-formulated dihydrochloride salt avoids.

Salt form Aqueous solubility Assay preparation

Hydrogen Bond Donor/Acceptor Profile Differentiates 2,4-Dimethoxy from 2,6-Dimethyl Analog for Targeted Protein Interaction Potential

The target compound's free base contains 2 hydrogen bond donors (HBD) and 5 hydrogen bond acceptors (HBA), as catalogued in the Hit2Lead/ChemBridge database . The two methoxy groups at the 2- and 4-positions each contribute an HBA oxygen atom that is absent in the 2,6-dimethyl analog T2288 (which contains zero HBA oxygens on the phenyl ring). The T2288 scaffold (CAS 5294-61-1) has an estimated HBD count of 2 and HBA count of 3 (amide oxygen + piperazine nitrogens only) [1]. This 2-HBA deficit in T2288 reduces the potential for hydrogen bond-mediated interactions with protein target residues such as serine, threonine, tyrosine side chains, and backbone amide NH groups. Conversely, the additional methoxy oxygens in the target compound may form hydrogen bonds that stabilize specific binding poses, but also introduce metabolic liabilities (O-demethylation by CYP450 enzymes).

Hydrogen bonding Structure-based drug design Ligand efficiency

Rotatable Bond Count and Conformational Flexibility Compared to Bulkier N4-Substituted Piperazine Acetamides

The target compound's free base possesses 5 rotatable bonds, as catalogued in the Hit2Lead/ChemBridge database . This is notably fewer than N4-substituted piperazine-acetamide derivatives that have been studied as DprE1 inhibitors (antitubercular agents), where compounds with N4-aryl or N4-thiadiazole substitutions typically contain 7–10 rotatable bonds [1]. Lower rotatable bond count reduces the conformational entropy penalty upon target binding and is generally associated with improved ligand efficiency metrics. The unsubstituted piperazine NH in the target compound also provides a synthetic handle for downstream derivatization (N4-alkylation, N4-sulfonylation, or N4-arylation), enabling scaffold diversification without altering the 2,4-dimethoxyphenyl-acetamide pharmacophore [2].

Conformational flexibility Entropy penalty Ligand efficiency

Optimal Application Scenarios for N-(2,4-Dimethoxyphenyl)-2-piperazin-1-ylacetamide Dihydrochloride Based on Differentiated Evidence


Sigma-1 Receptor Chemical Probe Development: Exploring the 2,4-Dimethoxy Pharmacophore Space

The target compound is best deployed as a chemical probe to interrogate sigma-1 receptor SAR in the unexplored 2,4-dimethoxyphenyl-acetamide region. Published SAR data (Matsumoto et al., 2016; Lever et al., 2015) establish that methoxy positional isomerism on N-substituted piperazines alters σ1/σ2 selectivity by up to 3-fold [1]. The 2,4-dimethoxy topology is not represented in the published sigma receptor literature, which has focused on 3,4-dimethoxy (SA4503), 3-methoxy, and 4-methoxy phenethyl-piperazines. This compound enables head-to-head sigma receptor profiling against the well-characterized SA4503 benchmark (σ1 Ki = 4.63 nM) to determine whether the 2-methoxy ortho-substitution enhances or diminishes σ1 affinity and σ2 selectivity. The dihydrochloride salt form facilitates direct dissolution in radioligand displacement assay buffer (50 mM Tris-HCl, pH 7.4), eliminating DMSO vehicle artifacts that can confound Ki determinations at sub-nanomolar concentrations.

Unsubstituted Piperazine Scaffold for Parallel Library Synthesis via N4-Derivatization

The target compound's free secondary amine at the piperazine N4 position (unsubstituted, in contrast to N4-aryl or N4-sulfonamide pre-functionalized analogs) provides a versatile synthetic handle for diversity-oriented synthesis . The well-precedented N4-derivatization chemistry of piperazine-acetamides—including sulfonylation, reductive amination, and arylation—has been demonstrated on the closely analogous T2288 scaffold by Khan et al. (2019) [1]. With 5 rotatable bonds and a compact molecular framework (MW 279 free base), the compound satisfies fragment-like properties suitable for fragment-based drug discovery (FBDD) while retaining sufficient complexity (2,4-dimethoxy pharmacophore) for target engagement. The Hit2Lead/ChemBridge catalog availability (SC-9240966) ensures batch-to-batch consistency for multi-step parallel synthesis campaigns .

Aqueous Assay-Ready Screening: Direct Buffer Solubility for HTS Without DMSO Pre-Dissolution

The dihydrochloride salt (CAS 1257854-89-9) is the preferred procurement form for high-throughput screening (HTS) campaigns requiring direct compound dissolution in aqueous assay buffers. The free base form (CAS 946666-19-9, LogSW -1.58) has limited intrinsic aqueous solubility , whereas the doubly protonated dihydrochloride salt is expected to exhibit 10–100× greater aqueous solubility based on established salt-form enhancement principles [1]. This eliminates the need for DMSO stock solutions—a significant advantage for assays where DMSO concentrations above 0.1% (v/v) inhibit enzyme activity or alter membrane protein conformation. The pre-formulated salt also ensures consistent protonation state of the piperazine ring across pH 5.0–8.0, critical for reproducible IC₅₀ determinations in biochemical and cell-based assays where piperazine ionization state influences target binding.

Comparator Compound for Dimethoxy vs. Dimethyl Phenylacetamide SAR Studies in CNS Target Campaigns

The target compound's 2,4-dimethoxyphenyl-acetamide motif provides a direct physicochemical contrast to the widely used 2,6-dimethylphenyl-acetamide scaffold (T2288, ranolazine metabolite core) . Key differentiable parameters include LogP (0.40 vs. ~1.5–1.8), tPSA (62.8 Ų vs. ~35–40 Ų), HBA count (5 vs. 3), and rotatable bonds (5 vs. 4) [1]. These differences translate to measurable contrasts in aqueous solubility, plasma protein binding, CYP450 metabolic stability (O-demethylation vs. benzylic methyl oxidation), and passive membrane permeability. For medicinal chemistry programs targeting CNS indications, parallel profiling of both scaffolds in the same assay panel enables direct attribution of potency, selectivity, and ADME differences to the dimethoxy vs. dimethyl phenyl substitution—eliminating confounding variables from different synthetic routes or vendors.

Quote Request

Request a Quote for N-(2,4-dimethoxyphenyl)-2-piperazin-1-ylacetamide dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.